N-(1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
N-(1,2,4-thiadiazol-5-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,2,4-thiadiazol-5-yl)acetamide can be synthesized through various methods. One common method involves the reaction of thiourea derivatives with carbon disulfide in the presence of sodium hydroxide. This reaction produces thiadiazole derivatives, which can then be acetylated using chloroacetyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-(1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and pH regulation. This inhibition can lead to decreased secretion of aqueous humor in the eye, making it useful in the treatment of glaucoma . Additionally, its ability to disrupt DNA replication makes it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Cefazedone and Cefazolin Sodium: Antibiotics containing thiadiazole moieties.
Uniqueness
N-(1,2,4-thiadiazol-5-yl)acetamide is unique due to its specific structure, which allows it to interact with a variety of biological targets.
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
N-(1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)7-4-5-2-6-9-4/h2H,1H3,(H,5,6,7,8) |
InChI Key |
CGMBETZVVBUEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=NS1 |
Origin of Product |
United States |
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